Product packaging for Antimicrobial peptide CHP2(Cat. No.:)

Antimicrobial peptide CHP2

Cat. No.: B1578241
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Host Defense Peptides (HDPs) and Their Biological Significance

Host Defense Peptides (HDPs), also widely known as Antimicrobial Peptides (AMPs), are evolutionarily ancient and fundamental components of the innate immune system found in virtually all forms of life, from bacteria to humans. tandfonline.comnih.gov These gene-encoded molecules represent a primary, rapid-response defense mechanism against a wide array of invading pathogens, including bacteria, fungi, and viruses. nih.govnih.gov Typically composed of 10 to 100 amino acids, many HDPs are characterized by a net positive charge and an amphipathic structure, which allows them to interact with and disrupt the negatively charged cell membranes of microbes. tandfonline.commdpi.com

The biological significance of HDPs extends far beyond direct antimicrobial action. They are crucial mediators that bridge the innate and adaptive immune responses. nih.govfrontiersin.org Their functions are pleiotropic and include:

Immunomodulation: HDPs can modulate the host's immune response by stimulating the movement of immune cells (chemotaxis), suppressing the production of pro-inflammatory cytokines, and promoting wound healing. nih.govmdpi.com

Neutralization of Bacterial Toxins: Many HDPs can bind to and neutralize bacterial components like lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria, preventing the over-secretion of cytokines that can lead to septic shock. nih.gov

Signaling Molecules: They can act as signaling molecules within the immune system, influencing gene expression and activating various immune cells. nih.govmdpi.com

These multifaceted roles underscore their importance in maintaining immune homeostasis and protecting the host from infections. mdpi.com The production of some HDPs is constant (constitutive), while others are induced in response to infection or inflammation, highlighting their dynamic role in host defense. nih.gov

Classification and Diversity of AMPs

The vast number of antimicrobial peptides discovered—over 3,000 to date—exhibits incredible diversity in sequence, structure, and origin. mdpi.com This diversity allows them to be classified based on several criteria.

Classification by Structure: A common method categorizes AMPs based on their secondary structures, which is critical for their function. unmc.eduscispace.com

α-helical peptides: These peptides form an alpha-helix, particularly upon interacting with microbial membranes. Examples include Magainins from frogs and LL-37 from humans. unmc.edu

β-sheet peptides: These are characterized by the presence of two or more beta-strands stabilized by disulfide bonds. Defensins, found in humans and insects, are a prime example. unmc.edufrontiersin.org

αβ peptides: This family contains both helical and beta-strand structures. unmc.edu

Non-αβ (Extended or Loop) peptides: These peptides have neither helical nor beta-strand structures, often adopting a unique extended or loop conformation. Indolicidin is an example of this class. unmc.edu

Classification by Biological Source: AMPs are found across all kingdoms of life. unmc.edu

Bacteria: Produce AMPs called bacteriocins, which are typically active against closely related bacterial strains. mdpi.comnih.gov Nisin is a well-known bacteriocin. unmc.edu

Fungi: Produce various peptides with antifungal and antibacterial properties.

Plants: A rich source of AMPs, including families like thionins and plant defensins. researchgate.netresearchgate.net

Animals: AMPs are widespread in animals, found in insects (e.g., Cecropins), amphibians (e.g., Magainins), fish (e.g., Piscidins), and mammals (e.g., Defensins and Cathelicidins). nih.govfrontiersin.orgnih.gov

The table below summarizes the structural classification of AMPs.

Table 1: Structural Classification of Antimicrobial Peptides
Structural Class Key Feature Example(s)
α-helical Forms an alpha-helical structure LL-37, Magainin
β-sheet Contains at least two beta-strands, often stabilized by disulfide bonds Defensins, Tachyplesin
αβ (Mixed) Contains both alpha-helical and beta-sheet elements Beta-defensins
Non-αβ (Extended/Loop) Lacks regular secondary structure; may be rich in specific amino acids Indolicidin, Histatins

Historical Context of Antimicrobial Peptide Discovery, including CHP2

The journey of antimicrobial peptide discovery began long before their formal classification. In 1922, Alexander Fleming's discovery of lysozyme, an enzyme with antimicrobial properties, marked a foundational moment for the concept of innate immunity. unmc.edu However, the first true peptide antibiotic, Gramicidin, was isolated from the soil bacterium Bacillus brevis by René Dubos in 1939, who demonstrated its protective effects against pneumococcal infections in mice. frontiersin.orgresearchgate.netnih.gov

The field expanded significantly in the latter half of the 20th century with discoveries in animals. Key milestones include:

1956: Phagocytin was isolated from rabbit leukocytes. researchgate.net

1981: Cecropins were identified in the pupae of the Hyalophora cecropia moth by Hans G. Boman and his team, marking the first insect AMP discovery. nih.govfrontiersin.org

1985: Ganz and Lehrer characterized Defensins from mammalian neutrophils. nih.gov

1987: Michael Zasloff discovered Magainins in the skin of the African clawed frog, Xenopus laevis. nih.gov

1988: The first cathelicidin (B612621), Bactenecin, was identified. unmc.edu

Within this expanding landscape, numerous peptides have been identified in different species. In birds, a significant family of AMPs is the cathelicidins. One of the first to be characterized was Gallinacin-2. ontosight.ai Research in this area has also identified related peptides, such as the CHP2 peptide , which is noted to have a structure and function similar to Gallinacin-2. ontosight.ai While not as extensively studied as other AMPs, CHP2 is recognized as an avian antimicrobial peptide. nih.gov This places its identification within the broader, ongoing effort to catalogue the diverse arsenal of HDPs across the animal kingdom.

Compound Names Mentioned

Properties

bioactivity

Antibacterial

sequence

GRKSDCFRKNGFCAFLKCPYLTLISGLCSXFHLC

Origin of Product

United States

Origin, Isolation, and Primary Characterization of Antimicrobial Peptide Chp2

Biological Source and Context of CHP2 Isolation

The primary biological source for the isolation of mini-ChBac7.5Nα and mini-ChBac7.5Nβ is the neutrophils of the domestic goat, Capra hircus. nih.govnih.gov Neutrophils are a type of white blood cell that play a critical role in the first line of defense against invading pathogens. The isolation of these peptides is situated within the broader context of understanding the innate immune system of artiodactyls, a group of animals whose neutrophils are known to be a rich source of cathelicidin-related AMPs. nih.govsemanticscholar.org

The study of these peptides is significant because the fragmentation of larger precursor proteins, like cathelicidins, is believed to be a key biological process for generating highly potent and active antimicrobial molecules. nih.govnih.gov The isolation of these specific fragments from goat neutrophils supports the hypothesis that these smaller peptides may be more active than their full-length precursor proteins and play a vital role in the host's defense mechanisms. nih.govnih.gov

Methodologies for CHP2 Isolation and Purification

The isolation and purification of mini-ChBac7.5Nα and mini-ChBac7.5Nβ from goat leukocytes involve a multi-step process designed to separate these small cationic peptides from other cellular components. nih.govsemanticscholar.org

The initial step involves obtaining a fraction of white blood cells enriched with neutrophils from healthy adult goats. semanticscholar.org These cells are then homogenized in a 10% acetic acid solution to extract the acid-soluble proteins and peptides. semanticscholar.org

Subsequent purification steps employ a combination of techniques based on the size and charge of the molecules:

Ultrafiltration: The initial extract is subjected to ultrafiltration using membranes with different molecular weight cut-offs (e.g., 10 kDa and 1 kDa) to separate the low-molecular-weight peptide fraction from larger proteins. nih.govsemanticscholar.org

Preparative Continuous Elution Electrophoresis (CEE): The resulting peptide-containing material is further separated using CEE in a polyacrylamide gel under acidic conditions. This technique separates the cationic peptides based on their electrophoretic mobility. nih.govsemanticscholar.orgresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC, which separates the peptides based on their hydrophobicity. Different counterions, such as trifluoroacetic acid and heptafluorobutyric acid, are used to achieve fine separation of the individual peptides. semanticscholar.orgresearchgate.net

Purification StepPrinciple of SeparationPurpose
Homogenization in Acetic AcidSolubilityExtraction of acid-soluble peptides and proteins from neutrophils.
UltrafiltrationMolecular WeightSeparation of low-molecular-weight peptides from larger proteins. nih.govsemanticscholar.org
Preparative Continuous Elution Electrophoresis (CEE)Electrophoretic MobilitySeparation of cationic peptides. nih.govsemanticscholar.orgresearchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)HydrophobicityFinal purification of individual peptides. semanticscholar.orgresearchgate.net

Initial Biochemical and Structural Elucidations

Following purification, the initial biochemical and structural characterization of mini-ChBac7.5Nα and mini-ChBac7.5Nβ was performed.

Mass spectrometry analysis determined the average molecular masses of the two peptides:

mini-ChBac7.5Nα: 2895.5 Da nih.govnih.govresearchgate.net

mini-ChBac7.5Nβ: 2739.3 Da nih.govnih.govresearchgate.net

A crucial finding from the structural analysis is that both peptides are N-terminal fragments of a larger proline-rich peptide known as bactenecin 7.5. nih.govnih.govsemanticscholar.org While the gene for caprine bactenecin 7.5 had been previously identified, the corresponding protein had not been isolated from leukocytes before this research. nih.govnih.gov

The primary structures (amino acid sequences) of these peptides were determined through Edman degradation. semanticscholar.org

PeptideAverage Molecular Mass (Da)Amino Acid SequenceParent Protein
mini-ChBac7.5Nα2895.5Not explicitly stated in the provided search resultsN-terminal fragment of bactenecin 7.5 nih.govnih.govsemanticscholar.org
mini-ChBac7.5Nβ2739.3Not explicitly stated in the provided search resultsN-terminal fragment of bactenecin 7.5 nih.govnih.govsemanticscholar.org

These initial characterizations provide a foundational understanding of the biochemical nature of these antimicrobial peptides from Capra hircus, identifying them as processed fragments of a larger, known antimicrobial protein.

Molecular Mechanism of Action of Antimicrobial Peptide Chp2

Interactions with Microbial Membranes

The primary target of CHP2 and other cationic antimicrobial peptides is the cell membrane of microorganisms. cambridge.orgsemanticscholar.org The peptide's journey from the extracellular environment to the disruption of the microbial cell involves a series of physicochemical interactions.

Electrostatic Interactions and Initial Binding

The initial step in the antimicrobial action of CHP2 is its attraction to the microbial cell surface, a process governed by electrostatic forces. cambridge.org Bacterial membranes are rich in negatively charged components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which impart a net negative charge to the surface. nih.gov CHP2, being a cationic peptide with a high positive charge, is electrostatically drawn to these anionic surfaces. cambridge.orgoup.com This attraction facilitates the accumulation of the peptide on the bacterial membrane, a prerequisite for its disruptive activities. cambridge.org

Peptide Insertion and Membrane Permeabilization Models

Following the initial binding, antimicrobial peptides disrupt the membrane's integrity. The exact mechanism of membrane permeabilization by CHP2 has not been specifically detailed in the available scientific literature. However, several models have been proposed for other cationic antimicrobial peptides, which generally fall into two categories: pore formation or membrane destabilization.

Pore formation is a common mechanism for membrane disruption by antimicrobial peptides. Two well-described models for this process are the "barrel-stave" and "toroidal pore" models.

Barrel-Stave Model : In this model, the peptides insert perpendicularly into the lipid bilayer, aligning themselves like the staves of a barrel to form a central aqueous channel. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the interior of the pore, allowing the passage of water, ions, and other small molecules, which leads to the dissipation of essential ion gradients and cell death.

Toroidal Pore Model : In the toroidal model, the peptides also insert into the membrane, but they induce the lipid monolayers to bend continuously, creating a pore that is lined by both the peptides and the head groups of the lipid molecules. This results in a more significant disruption of the membrane structure.

While these models are established for many antimicrobial peptides, it has not been experimentally confirmed whether CHP2 utilizes one of these specific pore-forming mechanisms.

Specificity of Membrane Interaction towards Microbial versus Eukaryotic Cells

A critical feature of antimicrobial peptides like CHP2 is their ability to selectively target microbial cells over host eukaryotic cells. This specificity is largely attributed to the differences in membrane composition. As previously mentioned, bacterial membranes possess a high density of anionic lipids, making them a prime target for cationic peptides. cambridge.org In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids, such as phosphatidylcholine and sphingomyelin, resulting in a membrane that is less negatively charged. cambridge.org This difference in surface charge reduces the electrostatic attraction of cationic peptides to eukaryotic cells, thereby minimizing their toxicity to host cells. cambridge.org Studies on related chicken peptides, such as gallinacins, have shown low hemolytic activity at their effective antimicrobial concentrations, supporting this principle of selective toxicity. cambridge.org

Intracellular Targets and Pathways of Antimicrobial Action

While membrane disruption is considered the primary mechanism for many antimicrobial peptides, some are known to translocate across the cell membrane to act on intracellular targets. These targets can include nucleic acids (DNA and RNA), proteins involved in essential cellular processes like protein synthesis and cell wall formation, and various enzymes. However, there is currently no available scientific evidence to suggest that Chicken Heterophil Peptide 2 (CHP2) has any specific intracellular targets or pathways of antimicrobial action. Its mechanism appears to be primarily focused on the disruption of the microbial cell membrane.

Interference with Nucleic Acid Synthesis and Integrity

While the primary mechanism of action for many antimicrobial peptides involves disruption of the microbial cell membrane, there is evidence to suggest that some, including those in the beta-defensin family, may also exert their effects intracellularly by interfering with nucleic acid synthesis and integrity. The highly cationic nature of CHP2 allows it to interact with negatively charged molecules, such as the phosphate (B84403) backbone of DNA and RNA.

It is hypothesized that upon entering the bacterial cell, CHP2 can bind to microbial DNA and RNA. This binding could physically obstruct the processes of replication and transcription, thereby inhibiting the synthesis of new nucleic acids. Furthermore, this interaction may also compromise the structural integrity of the nucleic acids, potentially leading to strand breaks or other damage that would be detrimental to the cell. However, specific studies detailing the direct interaction of CHP2 with bacterial nucleic acids and the downstream consequences for synthesis and integrity are still needed to fully elucidate this aspect of its mechanism.

Inhibition of Protein Synthesis

The inhibition of protein synthesis is another potential intracellular target for antimicrobial peptides like CHP2. By interfering with the intricate machinery of ribosomes and associated factors, these peptides can halt the production of essential proteins, leading to bacterial cell death.

Similar to its proposed interaction with nucleic acids, the ability of CHP2 to disrupt protein synthesis is thought to be linked to its cationic and amphipathic properties. Once inside the bacterial cytoplasm, CHP2 could potentially bind to ribosomes, the cellular machinery responsible for protein synthesis. This binding might interfere with the assembly of the ribosomal subunits, the binding of messenger RNA (mRNA) and transfer RNA (tRNA), or the catalytic activity of the ribosome itself. By disrupting any of these critical steps, CHP2 could effectively shut down the production of proteins necessary for bacterial survival, such as enzymes involved in metabolism and cell wall maintenance. Further research is required to confirm the specific interactions between CHP2 and the bacterial translation apparatus.

Disruption of Cellular Metabolism and Enzyme Activity

While direct evidence for the specific effects of CHP2 on bacterial cellular metabolism and enzyme activity is limited, it is plausible that this peptide could interfere with these processes. One potential mechanism is the direct inhibition of key metabolic enzymes. The binding of CHP2 to these enzymes could alter their conformation and inhibit their catalytic function. Additionally, by disrupting the integrity of the cell membrane, CHP2 can dissipate the proton motive force, which is crucial for ATP synthesis and the transport of nutrients. This would have a profound and widespread impact on cellular metabolism. Studies have shown that in response to inflammatory stimuli, the expression of the gene encoding for Gallinacin-1 alpha (CHP2) is modulated in the host, indicating its role in the broader metabolic and immune response to infection. However, more research is needed to understand its direct impact on the metabolic processes within the target bacteria.

Modulation of Bacterial Cell Signaling Systems

Bacteria utilize sophisticated cell signaling systems, such as quorum sensing, to communicate with each other, coordinate gene expression, and regulate collective behaviors like biofilm formation and virulence. The modulation of these signaling pathways is an emerging area of interest in the development of new antimicrobial agents.

Antimicrobial Spectrum and Specificity of Antimicrobial Peptide Chp2

Efficacy against Bacterial Pathogens

CHP2 has shown efficacy against both Gram-positive and Gram-negative bacteria. Its activity is generally concentration-dependent, with higher concentrations of the peptide leading to a greater reduction in bacterial survival. nih.gov

Research on various cationic antimicrobial peptides has shown effectiveness against Gram-positive bacteria. ubc.canih.gov These peptides often act by disrupting the bacterial cell membrane. ubc.ca The cell envelope of Gram-positive bacteria, which includes peptidoglycan and teichoic acids, is the primary target for these cationic peptides. nih.gov The initial interaction is typically electrostatic between the positively charged peptide and the negatively charged components of the bacterial cell wall. nih.gov While specific data on CHP2's precise minimum inhibitory concentrations (MIC) against a wide array of Gram-positive bacteria is limited in the provided search results, the general class of avian heterophil peptides demonstrates significant antimicrobial action. nih.gov

CHP2 is effective against several Gram-negative bacteria. Studies show that at concentrations of 16 µg/ml or less, avian heterophil peptides, including CHP2, can cause a greater than 90% reduction in the survival of pathogens like Salmonella enteritidis and Campylobacter jejuni. nih.gov The peptide was also effective against Escherichia coli and Salmonella typhimurium at these concentrations. nih.gov However, its efficacy can vary depending on the specific bacterial species; for instance, it was unable to reduce the survival of Pasteurella multocida by 90% at the maximum tested concentration of 16 µg/ml. nih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides (LPS), presents a significant barrier, but many antimicrobial peptides are able to overcome it to exert their effects. nih.gov

The rise of multidrug-resistant (MDR) bacteria is a major global health concern, prompting research into novel antimicrobials like peptides. the-microbiologist.comwisdomlib.org Cationic antimicrobial peptides are considered promising alternatives for treating infections caused by MDR strains, including both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net While the direct activity of CHP2 against specific, clinically defined MDR strains is not detailed in the available search results, the broader class of antimicrobial peptides is actively being investigated for this purpose. the-microbiologist.comamazonaws.com Their mechanisms of action, often involving physical disruption of the cell membrane, are thought to be less susceptible to the development of resistance compared to traditional antibiotics. mdpi.com

The antimicrobial efficacy of peptides like CHP2 is quantified using standard laboratory methods.

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com It is a fundamental measure of a peptide's potency. For CHP2 and related avian peptides, microbicidal activity was evaluated at concentrations ranging from 2 to 16 µg/ml. nih.gov

Zone of Inhibition (ZOI): This method involves placing a disk impregnated with the antimicrobial agent on an agar (B569324) plate seeded with bacteria. The agent diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear circular zone around the disk. The diameter of this zone indicates the susceptibility of the microorganism to the agent.

These standardized tests are crucial for comparing the potency of different antimicrobial peptides and determining their potential as therapeutic agents.

Activity against Fungi and Yeast

CHP2 has demonstrated significant in vitro activity against the yeast Candida albicans. At concentrations between 2 and 16 µg/ml, CHP2 and other related avian peptides were able to reduce the survival of C. albicans by more than 90%. nih.gov This indicates a potent fungicidal effect. Many other antimicrobial peptides have also shown broad-spectrum antifungal properties, targeting the fungal cell wall or membrane, which can differ structurally from bacterial or mammalian cells. nih.govnih.govnih.gov

Activity against Viruses (e.g., Enveloped Viruses)

The antiviral properties of CHP2 have also been investigated. In one study, CHP2 and other avian heterophil peptides were tested for their ability to neutralize the Infectious Bronchitis Virus, which is an enveloped coronavirus that affects chickens. Under the experimental conditions used, none of the peptides were found to neutralize the virus. nih.gov This contrasts with other antimicrobial peptides, such as certain defensins and cathelicidins, which have shown activity against various enveloped viruses like influenza virus and SARS-CoV-2 by interacting with viral envelopes or host cell receptors. nih.govnih.govingentium.com

Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide Chicken heterophil peptide 2 (CHP2) is a defensin-like peptide, which has potent antimicrobial activity against a wide range of microorganisms. https://vertexaisearch.search.google.com/connector/share/gs/cloud-vertex-ai-search-grounding-share/documents/AUZIYQG7vB5s5qfJ0s51h1T-NqjV3b-qX-wWz-fJqQo8u2Qd8G6050b4845b412b?authuser=0 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide. Chicken heterophil peptide 2 (CHP2) is a defensin-like peptide, which has potent antimicrobial activity against a wide range of microorganisms. https://www.pubfacts.com/detail/11388681/Chicken-heterophil-peptide-2-a-potent-broad-spectrum-antimicrobial-peptide Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide Chicken heterophil peptide 2 (CHP2) is a defensin-like peptide, which has potent antimicrobial activity against a wide range of microorganisms. To elucidate the ... https://europepmc.org/article/med/11388681 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide. Chicken heterophil peptide 2 (CHP2) is a defensin-like peptide, which has potent antimicrobial activity against a wide range of microorganisms. https://pubmed.ncbi.nlm.nih.gov/11388681/ Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide Chicken heterophil peptide 2 (CHP2) is a defensin-like peptide, which has potent antimicrobial activity against a wide range of microorganisms. To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. https://www.semanticscholar.org/paper/Chicken-heterophil-peptide-2%3A-a-potent-peptide-Park-Hahm/523450987c653697e32408c62c3f8513511116c2 Antimicrobial activity of chicken heterophil peptide 2 is independent of the presence of bacterial LPS or LTA Chicken heterophil peptide 2 (CHP2) is a 36-residue cationic antimicrobial peptide. CHP2 has a broad spectrum of antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi. However, the exact mechanism of its antimicrobial activity is not yet fully understood. In this study, we investigated the role of bacterial lipopolysaccharide (LPS) and lipoteichoic acid (LTA) in the antimicrobial activity of CHP2. We found that CHP2 retained its antimicrobial activity against both LPS- and LTA-deficient bacteria. Furthermore, CHP2 was able to permeabilize the cytoplasmic membrane of both wild-type and LPS/LTA-deficient bacteria. These results suggest that the antimicrobial activity of CHP2 is independent of the presence of bacterial LPS or LTA. https://www.researchgate.net/publication/11545639_Antimicrobial_activity_of_chicken_heterophil_peptide_2_is_independent_of_the_presence_of_bacterial_LPS_or_LTA Chicken heterophil peptide 2, a new broad-spectrum antimicrobial peptide. Chicken heterophil peptide 2 (CHP2), a 36-residue peptide, was isolated from the acid-extracts of chicken heterophils. The amino acid sequence of CHP2 was determined and found to be homologous to beta-defensins. CHP2 exhibited potent antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. The antimicrobial activity of CHP2 was salt-sensitive, suggesting that its primary mechanism of action is through electrostatic interactions with the microbial cell membrane. https://www.researchgate.net/publication/12101344_Chicken_heterophil_peptide_2_a_new_broad-spectrum_antimicrobial_peptide Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide Chicken heterophil peptide 2 (CHP2) is a defensin-like peptide, which has potent antimicrobial activity against a wide range of microorganisms. To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://agris.fao.org/agris-search/search.do?recordID=US201300267885 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. https://repository.sookmyung.ac.kr/handle/2022.oak/5243 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://typeset.io/papers/chicken-heterophil-peptide-2-a-potent-broad-spectrum-2i5g9g0j Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. https://koreascience.kr/article/JAKO200103039129916.page Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://academic.naver.com/article.naver?doc_id=38411709 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://wwws.bmb.or.kr/jbmb/jbmb_files/3403/340301.pdf Antimicrobial activity of chicken heterophil peptide 2 is independent of the presence of bacterial LPS or LTA. Chicken heterophil peptide 2 (CHP2) is a 36-residue cationic antimicrobial peptide. CHP2 has a broad spectrum of antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi. However, the exact mechanism of its antimicrobial activity is not yet fully understood. In this study, we investigated the role of bacterial lipopolysaccharide (LPS) and lipoteichoic acid (LTA) in the antimicrobial activity of CHP2. We found that CHP2 retained its antimicrobial activity against both LPS- and LTA-deficient bacteria. Furthermore, CHP2 was able to permeabilize the cytoplasmic membrane of both wild-type and LPS/LTA-deficient bacteria. These results suggest that the antimicrobial activity of CHP2 is independent of the presence of bacterial LPS or LTA. https://pubmed.ncbi.nlm.nih.gov/11545639/ Antimicrobial activity of chicken heterophil peptide 2 is independent of the presence of bacterial LPS or LTA Chicken heterophil peptide 2 (CHP2) is a 36-residue cationic antimicrobial peptide. CHP2 has a broad spectrum of antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as fungi. However, the exact mechanism of its antimicrobial activity is not yet fully understood. In this study, we investigated the role of bacterial lipopolysaccharide (LPS) and lipoteichoic acid (LTA) in the antimicrobial activity of CHP2. We found that CHP2 retained its antimicrobial activity against both LPS- and LTA-deficient bacteria. Furthermore, CHP2 was able to permeabilize the cytoplasmic membrane of both wild-type and LPS/LTA-deficient bacteria. These results suggest that the antimicrobial activity of CHP2 is independent of the presence of bacterial LPS or LTA. https://www.semanticscholar.org/paper/Antimicrobial-activity-of-chicken-heterophil-2-is-Park-Hahm/6034168c16053f3172e212513c74c106511a5b88 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide. To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.jstage.jst.go.jp/article/bbb/65/5/65_5_1148/_article Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.tandfonline.com/doi/pdf/10.1271/bbb.65.1148 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.koreascience.or.kr/article/CFKO200100922841097.page Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.j-stage.jst.go.jp/article/bbb1961/65/5/65_5_1148/_article/-char/ja/ Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://soar-ir.repo.nii.ac.jp/record/23240/files/bbb_65_1148.pdf Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.biosciencetrends.com/abstract.php?id=3024 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.cabdirect.org/cabdirect/abstract/20013092505 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://agris.fao.org/agris-search/search.do;jsessionid=3E502B215E5B916B25448C34086E122D?request_locale=es&recordID=KR2001002360&sourceQuery=&query=&sortField=default&sortOrder=&agrovocString=&advQuery=&centerString=&enableField= Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.scinapse.io/papers/2026850893 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.semanticscholar.org/paper/Chicken-heterophil-peptide-2%3A-a-potent-peptide-Park-Hahm/523450987c653697e32408c62c3f8513511116c2?p2df Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://bioxbio.com/jp/protocol/assay/antimicrobial-activity-of-synthetic-peptides.html Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.jstage.jst.go.jp/article/bbb/65/5/65_bbb.65.1148/_article/-char/en Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.koreascience.or.kr/article/JAKO200103039129916.pdf Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.j-stage.jst.go.jp/article/bbb1961/65/5/65_5_1148/_pdf Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide/figures Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/figure/Antimicrobial-activity-of-CHP2-and-its-analogues_tbl1_11956555 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.uniprot.org/uniprot/P81795 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://pubs.acs.org/doi/10.1021/jf001043j Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://academic.oup.com/bbb/article/65/5/1148/5959952 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.spandidos-publications.com/ijmm/34/5/1269 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/23223847_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B0%5D=8Z_5_D8f-h_8_z_7_R-J_X-C_Y_Z-H_I_K_L_M_N_O_P_Q_R_S_T_U_V_W_X_Y_Z_a_b_c_d_e_f_g_h_i_j_k_l_m_n_o_p_q_r_s_t_u_v_w_x_y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://applications.emro.who.int/imemrf/J_Pept_Res/J_Pept_Res_2001_58_5_409_416.pdf Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://onlinelibrary.wiley.com/doi/10.1034/j.1399-3011.2001.00932.x Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://onlinelibrary.wiley.com/doi/abs/10.1034/j.1399-3011.2001.00932.x Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://onlinelibrary.wiley.com/doi/full/10.1034/j.1399-3011.2001.00932.x Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://wol-prod-cdn.literatumonline.com/doi/epdf/10.1034/j.1399-3011.2001.00932.x Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.x-mol.com/paper/523450987c653697e32408c62c3f8513511116c2 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://europepmc.org/articles/PMC7158864 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://europepmc.org/article/PMC/7158864 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide/references Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide/citations Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide/related Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B1%5D=G_Y_Z-H_I_K_L_M_N_O_P_Q_R_S_T_U_V_W_X_Y_Z_a_b_c_d_e_f_g_h_i_j_k_l_m_n_o_p_q_r_s_t_u_v_w_x_y_z&_sg%5B0%5D=8Z_5_D8f-h_8_z_7_R-J_X-C_Y_Z-H_I_K_L_M_N_O_P_Q_R_S_T_U_V_W_X_Y_Z_a_b_c_d_e_f_g_h_i_j_k_l_m_n_o_p_q_r_s_t_u_v_w_x_y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B2%5D=u_v_w_x_y_z_0_1_2_3_4_5_6_7_8_9_A_B_C_D_E_F_G_H_I_J_K_L_M_N_O_P_Q_R_S_T_U_V_W_X_Y_Z_a_b_c_d_e_f_g_h_i_j_k_l_m_n_o_p_q_r_s_t_u_v_w_x_y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B3%5D=5_6_7_8_9_A_B_C_D_E_F_G_H_I_J_K_L_M_N_O_P_Q_R_S_T_U_V_W_X_Y_Z_a_b_c_d_e_f_g_h_i_j_k_l_m_n_o_p_q_r_s_t_u_v_w_x_y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B4%5D=I_J_K_L_M_N_O_P_Q_R_S_T_U_V_W_X_Y_Z_a_b_c_d_e_f_g_h_i_j_k_l_m_n_o_p_q_r_s_t_u_v_w_x_y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B5%5D=M_N_O_P_Q_R_S_T_U_V_W_X_Y_Z_a_b_c_d_e_f_g_h_i_j_k_l_m_n_o_p_q_r_s_t_u_v_w_x_y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B6%5D=Q_R_S_T_U_V_W_X_Y_Z_a_b_c_d_e_f_g_h_i_j_k_l_m_n_o_p_q_r_s_t_u_v_w_x_y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B7%5D=U_V_W_X_Y_Z_a_b_c_d_e_f_g_h_i_j_k_l_m_n_o_p_q_r_s_t_u_v_w_x_y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B8%5D=Y_Z_a_b_c_d_e_f_g_h_i_j_k_l_m_n_o_p_q_r_s_t_u_v_w_x_y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B9%5D=c_d_e_f_g_h_i_j_k_l_m_n_o_p_q_r_s_t_u_v_w_x_y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B10%5D=g_h_i_j_k_l_m_n_o_p_q_r_s_t_u_v_w_x_y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B11%5D=k_l_m_n_o_p_q_r_s_t_u_v_w_x_y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B12%5D=o_p_q_r_s_t_u_v_w_x_y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B13%5D=s_t_u_v_w_x_y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B14%5D=w_x_y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide/fulltext Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B15%5D=y_z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide/figures?lo=1 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide/stats Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B16%5D=z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B17%5D=0 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B18%5D=1 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B19%5D=2 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B20%5D=3 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B21%5D=4 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B22%5D=5 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B23%5D=6 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B24%5D=7 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B25%5D=8 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B26%5D=9 Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B27%5D=A Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram--positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B28%5D=B Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B29%5D=C Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B30%5D=D Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B31%5D=E Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B32%5D=F Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B33%5D=G Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B34%5D=H Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B35%5D=I Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B36%5D=J Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B37%5D=K Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B38%5D=L Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B39%5D=M Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B40%5D=N Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B41%5D=O Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B42%5D=P Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B43%5D=Q Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B44%5D=R Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B45%5D=S Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B46%5D=T Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B47%5D=U Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B48%5D=V Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B49%5D=W Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B50%5D=X Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B51%5D=Y Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B52%5D=Z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B53%5D=a Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B54%5D=b Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B55%5D=c Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B56%5D=d Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing an activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B57%5D=e Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B58%5D=f Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B59%5D=g Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B60%5D=h Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B61%5D=i Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B62%5D=j Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B63%5D=k Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B64%5D=l Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B65%5D=m Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B66%5D=n Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B67%5D=o Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B68%5D=p Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B69%5D=q Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B70%5D=r Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B71%5D=s Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B72%5D=t Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B73%5D=u Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B74%5D=v Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B75%5D=w Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B76%5D=x Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B77%5D=y Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B78%5D=z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B79%5D=A Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B80%5D=B Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B81%5D=C Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B82%5D=D Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B83%5D=E Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B84%5D=F Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B85%5D=G Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B86%5D=H Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B87%5D=I Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B88%5D=J Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B89%5D=K Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B90%5D=L Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B91%5D=M Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B92%5D=N Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B93%5D=O Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B94%5D=P Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B95%5D=Q Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B96%5D=R Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B97%5D=S Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B98%5D=T Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B99%5D=U Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B100%5D=V Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B101%5D=W Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B102%5D=X Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B103%5D=Y Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B104%5D=Z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B105%5D=a Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B106%5D=b Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B107%5D=c Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B108%5D=d Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B109%5D=e Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B110%5D=f Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B111%5D=g Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B112%5D=h Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B113%5D=i Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B114%5D=j Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B115%5D=k Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B116%5D=l Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B117%5D=m Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B118%5D=n Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B119%5D=o Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B120%5D=p Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B121%5D=q Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B122%5D=r Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B123%5D=s Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B124%5D=t Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B125%5D=u Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B126%5D=v Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B127%5D=w Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B128%5D=x Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B129%5D=y Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its. All results are shown in full in the supplemental material. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B130%5D=z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B131%5D=A Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B132%5D=B Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B133%5D=C Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B134%5D=D Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B135%5D=E Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B136%5D=F Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B137%5D=G Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B138%5D=H Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B139%5D=I Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B140%5D=J Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B141%5D=K Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B142%5D=L Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B143%5D=M Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B144%5D=N Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B145%5D=O Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B146%5D=P Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B147%5D=Q Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B148%5D=R Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B149%5D=S Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B150%5D=T Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B151%5D=U Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B152%5D=V Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B153%5D=W Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B154%5D=X Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B155%5D=Y Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B156%5D=Z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B157%5D=a Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B158%5D=b Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B159%5D=c Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B160%5D=d Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B161%5D=e Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B162%5D=f Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B163%5D=g Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B164%5D=h Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B165%5D=i Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B166%5D=j Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B167%5D=k Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B168%5D=l Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B169%5D=m Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B170%5D=n Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B171%5D=o Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B172%5D=p Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B173%5D=q Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B174%5D=r Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B175%5D=s Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B176%5D=t Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B177%5D=u Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B178%5D=v Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B179%5D=w Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B180%5D=x Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B181%5D=y Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B182%5D=z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B183%5D=A Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B184%5D=B Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B185%5D=C Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B186%5D=D Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B187%5D=E Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B188%5D=F Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B189%5D=G Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B190%5D=H Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B191%5D=I Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B192%5D=J Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B193%5D=K Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B194%5D=L Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B195%5D=M Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B196%5D=N Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B197%5D=O Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B198%5D=P Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B199%5D=Q Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B200%5D=R Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B201%5D=S Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B202%5D=T Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B203%5D=U Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B204%5D=V Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B205%5D=W Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B206%5D=X Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B207%5D=Y Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B208%5D=Z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B209%5D=a Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B210%5D=b Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B211%5D=c Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B212%5D=d Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B213%5D=e Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B214%5D=f Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B215%5D=g Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B216%5D=h Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B217%5D=i Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B218%5D=j Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B219%5D=k Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B220%5D=l Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B221%5D=m Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B222%5D=n Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B223%5D=o Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B224%5D=p Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B225%5D=q Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B226%5D=r Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B227%5D=s Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B228%5D=t Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B229%5D=u Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B230%5D=v Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B231%5D=w Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B232%5D=x Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B233%5D=y Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B234%5D=z Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B235%5D=A Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B236%5D=B Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B237%5D=C Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B238%5D=D Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B239%5D=E Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B240%5D=F Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B241%5D=G Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B242%5D=H Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B243%5D=I Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B244%5D=J Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B245%5D=K Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and that the entire molecule is essential for its full activity. https://www.researchgate.net/publication/11956555_Chicken_heterophil_peptide_2_a_potent_broad-spectrum_antimicrobial_peptide?_sg%5B246%5D=L Chicken heterophil peptide 2: a potent broad-spectrum antimicrobial peptide To elucidate the structure-activity relationship of CHP2, we synthesized the entire 36-residue peptide and its two truncated analogues, and investigated their antimicrobial and membrane-permeabilizing activities. CHP2 exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungus C. albicans, but was not cytotoxic to human erythrocytes. The truncated analogues showed weaker antimicrobial and membrane-permeabilizing activities. The alpha-helical contents of the three peptides in membrane-mimetic environments were correlated with their biological activities. These results suggest that the alpha-helical structure of CHP2 may be responsible for its potent antimicrobial activity and

Structure Activity Relationship Sar Studies and Peptide Design Strategies for Chp2

Impact of Amino Acid Sequence Modifications on Activity

Modifications to the amino acid sequence of CHP2 can profoundly influence its antimicrobial activity. The primary sequence dictates the peptide's fundamental properties, including its charge, hydrophobicity, and amphipathicity, all of which are critical for its interaction with microbial membranes.

Key amino acid residues within the CHP2 sequence can be substituted to enhance its activity. For instance, increasing the number of cationic residues, such as lysine (B10760008) and arginine, can strengthen the initial electrostatic attraction to the negatively charged bacterial membrane. ubc.camdpi.com The strategic placement of hydrophobic residues is also vital. A higher proportion of hydrophobic amino acids, often around 50%, can facilitate the peptide's insertion into the lipid bilayer, leading to membrane disruption. ubc.ca

Research on various AMPs has demonstrated that specific substitutions can have a significant impact. For example, replacing certain amino acids with tryptophan, known for its preference for the interfacial region of lipid membranes, can enhance peptide-membrane interactions. The modification of specific residues can also influence the peptide's ability to form pores or disrupt membrane integrity. researchgate.net

The table below illustrates hypothetical modifications to a parent CHP2 sequence and their potential impact on antimicrobial activity based on general principles of AMP design.

CHP2 Analog Sequence Modification Predicted Impact on Activity Rationale
CHP2-C1Increased Lysine contentEnhancedIncreased positive charge improves electrostatic attraction to bacterial membranes.
CHP2-H1Increased Tryptophan contentEnhancedTryptophan promotes insertion into the membrane interface.
CHP2-A1Alanine substitutions for hydrophobic residuesReducedDecreased hydrophobicity weakens interaction with the lipid bilayer.
CHP2-P1Introduction of ProlinePotentially alteredProline can introduce kinks in helical structures, affecting membrane disruption.

Role of Secondary Structure (e.g., α-helical, β-sheet) in Antimicrobial Function

The antimicrobial function of CHP2 is intrinsically linked to its secondary structure, which is often induced upon interaction with microbial membranes. ubc.caresearchgate.net While many AMPs are unstructured in aqueous solution, they adopt distinct conformations, such as α-helices or β-sheets, in the membrane environment. mdpi.com These structures are crucial for their mechanism of action.

The most common secondary structure among AMPs is the α-helix. An amphipathic α-helical conformation, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, is a hallmark of many potent AMPs. This amphipathicity allows the peptide to interact with both the lipidic and aqueous components of the membrane, facilitating its insertion and the formation of pores or other disruptive structures. nih.govnih.gov

β-sheet structures, often stabilized by disulfide bonds, are also found in a significant number of AMPs. nih.gov These structures can also be amphipathic and are capable of disrupting microbial membranes. The stability conferred by disulfide bridges can be essential for maintaining the active conformation of these peptides. nih.gov

The specific secondary structure of CHP2 will dictate its mode of interaction with the bacterial membrane. For α-helical peptides, mechanisms like the "barrel-stave" or "toroidal pore" models are common, where the peptides oligomerize to form channels through the membrane. nih.gov For β-sheet peptides, a "carpet-like" mechanism may be employed, where the peptides accumulate on the membrane surface, causing disruption at a critical concentration. nih.gov

Secondary Structure Key Characteristics Role in Antimicrobial Function of CHP2
α-helix Amphipathic, with distinct hydrophobic and hydrophilic faces.Facilitates membrane insertion and pore formation.
β-sheet Often stabilized by disulfide bonds, can be amphipathic.Can lead to membrane disruption through various mechanisms, including carpet-like models.
Random Coil Unstructured in aqueous solution.Allows for conformational flexibility, adopting an active structure upon membrane interaction.

Influence of Peptide Length, Charge, and Hydrophobicity

Peptide Length: The length of an antimicrobial peptide is a critical determinant of its activity. Most AMPs range from 10 to 50 amino acids in length. ubc.canih.gov This length is sufficient to span the microbial membrane or to induce significant disruption. Altering the length of CHP2 can impact its ability to form stable secondary structures and interact effectively with the lipid bilayer. mdpi.com

Charge: A net positive charge is a defining feature of most AMPs, including CHP2. This cationicity is crucial for the initial electrostatic attraction to the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com Increasing the net positive charge can enhance antimicrobial activity, but an excessively high charge may lead to increased toxicity. mdpi.com

Hydrophobicity: The hydrophobicity of CHP2, determined by the proportion of nonpolar amino acid residues, drives its partitioning into the hydrophobic core of the microbial membrane. mdpi.comnih.gov An optimal level of hydrophobicity is necessary for potent antimicrobial activity. nih.gov Insufficient hydrophobicity may prevent the peptide from effectively inserting into the membrane, while excessive hydrophobicity can lead to self-aggregation and increased toxicity towards host cells, which have zwitterionic membranes. mdpi.comnih.gov

Parameter Influence on CHP2 Activity Considerations for Optimization
Length Affects ability to span the membrane and form stable structures.Optimal length is typically between 10 and 50 amino acids.
Charge Mediates initial binding to microbial membranes.A higher positive charge generally increases activity but can also increase toxicity.
Hydrophobicity Drives insertion into the membrane core.A balance is required to ensure membrane disruption without causing excessive host cell damage. nih.gov

Rational Design and Engineering of CHP2 Analogs

Rational design is a powerful strategy for developing CHP2 analogs with improved therapeutic properties. nih.govfrontiersin.org This approach leverages the understanding of SAR to make targeted modifications to the peptide's structure. The goal is to enhance antimicrobial potency, broaden the spectrum of activity, increase stability, and reduce toxicity.

The process of rational design typically involves:

Identifying a lead peptide: Starting with the native CHP2 sequence.

Understanding its SAR: Characterizing the relationship between its structure and activity.

Making specific modifications: Introducing targeted amino acid substitutions or other chemical alterations. frontiersin.org

Evaluating the analogs: Testing the modified peptides for their antimicrobial activity, stability, and toxicity.

Computational tools and predictive models can aid in the rational design process by simulating peptide-membrane interactions and predicting the effects of specific modifications. taylorandfrancis.com For example, helical wheel projections can be used to visualize the amphipathicity of α-helical CHP2 analogs and guide substitutions to optimize this property.

Successful rational design strategies for AMPs often involve fine-tuning the balance between cationicity and hydrophobicity, optimizing the amphipathic character, and introducing structural constraints to stabilize the active conformation. nih.gov

D-Amino Acid Substitutions and Peptide Stability Enhancement

A significant challenge in the therapeutic application of peptides like CHP2 is their susceptibility to degradation by proteases present in the host. nih.gov One effective strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers.

Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-amino acids. The introduction of D-amino acids creates a peptide that is resistant to proteolytic degradation, thereby increasing its stability and bioavailability in vivo. nih.govnih.gov

Several approaches can be taken when incorporating D-amino acids into the CHP2 sequence:

Partial Substitution: Replacing specific L-amino acids with their D-counterparts, often at the N- and C-termini which are particularly susceptible to exopeptidases. nih.govresearchgate.net

All-D-amino acid analog: Synthesizing an enantiomeric version of CHP2 composed entirely of D-amino acids. This creates a mirror-image peptide that is highly resistant to proteolysis. nih.gov

While D-amino acid substitution significantly enhances stability, it is crucial to ensure that the modification does not compromise antimicrobial activity. nih.govresearchgate.net In many cases, D-amino acid-containing analogs retain or even exhibit enhanced activity, as their mechanism of action is often based on interactions with the lipid bilayer rather than chiral protein receptors on the microbial surface. nih.govnih.gov However, substitutions in the middle of the sequence can sometimes disrupt essential secondary structures, leading to a loss of activity. nih.govresearchgate.net

Type of D-Amino Acid Substitution Impact on Stability Potential Impact on Activity
Terminal Substitutions HighGenerally well-tolerated, activity often maintained. nih.govresearchgate.net
Internal Substitutions HighCan disrupt secondary structure and reduce activity if not carefully placed. nih.govresearchgate.net
All-D Analog Very HighActivity is often maintained as the mechanism is typically not receptor-mediated. nih.gov

Synthesis and Production Methodologies of Antimicrobial Peptide Chp2

Chemical Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis)

The primary method for the chemical synthesis of peptides like CHP2 is Solid-Phase Peptide Synthesis (SPPS). msstate.edunih.gov This technique allows for the controlled, stepwise addition of amino acids to build the peptide chain while it is anchored to an insoluble resin support. nih.govnih.gov This simplifies the purification process at each step, as reagents and by-products can be washed away by simple filtration. nih.gov

The most common chemistry used in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This approach utilizes the base-labile Fmoc group for temporary protection of the N-terminus of the amino acid and acid-labile protecting groups, such as tert-butyl (tBu), for the amino acid side chains. msstate.eduresearchgate.net

The SPPS cycle for synthesizing CHP2 would generally involve the following steps:

StepDescriptionPurpose
1. Resin Preparation The C-terminal amino acid of the CHP2 sequence is covalently attached to an insoluble resin support via a linker.To provide a solid anchor for the synthesis process.
2. Deprotection The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed, typically using a mild base like piperidine.To expose the amine group for the next coupling reaction.
3. Washing The resin is thoroughly washed with solvents like dimethylformamide (DMF) to remove excess deprotection reagent and by-products.To ensure a clean reaction environment for the next step.
4. Coupling The next Fmoc-protected amino acid in the CHP2 sequence is activated and added to the resin, forming a peptide bond with the newly exposed amine group.To elongate the peptide chain by one amino acid.
5. Washing The resin is washed again to remove unreacted amino acids, coupling reagents, and by-products.To purify the growing peptide chain on the resin.
6. Repetition Steps 2 through 5 are repeated for each amino acid in the CHP2 sequence until the full peptide is assembled.To build the complete primary structure of the peptide.
7. Cleavage & Deprotection The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).To release the final, unprotected peptide into solution.

This methodology allows for the efficient synthesis of peptides, and while it is a powerful technique, challenges can arise with longer or more complex sequences, sometimes requiring optimized protocols. researchgate.net

Recombinant Production Approaches for CHP2

Recombinant DNA technology offers a cost-effective alternative for producing larger quantities of CHP2. nih.gov This approach involves expressing the peptide in a host organism, most commonly the bacterium Escherichia coli, though other systems like yeast or plant cells can also be used. nih.govnih.gov

A significant challenge in the recombinant production of antimicrobial peptides is their potential toxicity to the host cells and their susceptibility to degradation by host proteases. nih.govbohrium.com To overcome these issues, CHP2 is typically expressed as a fusion protein. nih.govasm.org This strategy involves genetically fusing the CHP2 sequence to a larger, more stable protein partner.

Key aspects of the recombinant production strategy include:

Fusion Partner Selection: The fusion partner serves to mask the antimicrobial activity of CHP2, protecting the host organism. nih.gov It can also enhance solubility, prevent proteolytic degradation, and simplify the purification process. bohrium.com Common fusion partners include Glutathione S-transferase (GST), Thioredoxin (Trx), and Small Ubiquitin-like Modifier (SUMO).

Expression Vector and Host: The gene encoding the fusion protein is cloned into an expression vector, which is then introduced into a suitable host like E. coli BL21(DE3). scholarhub.vn Expression of the fusion protein is induced under controlled conditions.

Cleavage of the Fusion Protein: After purification of the fusion protein, the CHP2 peptide must be cleaved from its fusion partner. This is accomplished by incorporating a specific cleavage site between the two proteins. The cleavage can be performed chemically, using reagents like cyanogen bromide, or enzymatically, using proteases such as enterokinase or Factor Xa. asm.org

Purification: Following cleavage, the released CHP2 peptide is separated from the fusion partner and other contaminants.

This recombinant approach is highly scalable and can be more economical than chemical synthesis for large-scale production. nih.govasm.org

Purification and Quality Control of Synthetic and Recombinant CHP2

Regardless of the production method, rigorous purification and quality control are essential to ensure the final CHP2 product is suitable for use. mdpi.comnih.gov

Purification: The primary technique for purifying both synthetic and recombinant peptides is High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC) . scholarhub.vned.ac.uk

RP-HPLC Principles: This method separates the target peptide from impurities based on differences in hydrophobicity. The crude peptide mixture is passed through a column packed with a non-polar stationary phase (e.g., C18). A gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase (like water) is used to elute the components. scholarhub.vn The more hydrophobic a molecule is, the longer it is retained on the column. Pure CHP2 will elute as a distinct peak, which can be collected.

Quality Control (QC): QC involves a series of analytical tests to confirm the identity, purity, and integrity of the manufactured peptide. mdpi.comnih.gov

Purity Assessment: The purity of the collected HPLC fraction is determined using analytical HPLC. nih.gov The purity is calculated as the area of the main peptide peak relative to the total area of all peaks detected, typically by UV absorbance at 214-220 nm. For GMP-grade peptides, a purity specification of greater than 97% is common. nih.gov

Identity Confirmation: Mass Spectrometry (MS) is the definitive tool for confirming that the correct peptide has been produced. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or LC-MS (Liquid Chromatography-Mass Spectrometry) are used to measure the molecular weight of the peptide. The experimentally determined mass should match the theoretical molecular weight calculated from the amino acid sequence of CHP2.

Impurity Profiling: A crucial aspect of QC is the identification and quantification of impurities, which can include truncated or deletion sequences from synthesis, or by-products from the cleavage and deprotection steps. ed.ac.uk HPLC methods must be developed to separate these related substances from the main product. nih.gov Other potential impurities that are monitored include residual solvents and counterions (e.g., trifluoroacetic acid from HPLC purification). ed.ac.uk

Table of Common HPLC Parameters for CHP2 Purity Analysis

ParameterTypical Specification
ColumnReverse-Phase C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in Acetonitrile
GradientShallow gradient, e.g., 5% to 60% Mobile Phase B over 20-30 minutes
Detection Wavelength214 nm or 220 nm (for peptide backbone absorption)
Flow Rate1.0 mL/min

Characterization of Peptide Purity and Conformation

Beyond initial QC, further characterization is performed to fully understand the peptide's properties, including its structural integrity, which is critical for its biological activity.

Purity and Sequence Verification:

Purity: As established in QC, analytical RP-HPLC is the standard for determining the final purity of the peptide sample. oup.com A high-purity sample should ideally show a single, sharp, and symmetrical peak in the chromatogram.

Conformational Analysis: The biological function of CHP2 is dependent on its correct three-dimensional structure. CHP2 is an avian β-defensin, and peptides in this family share conserved structural features. oup.comnih.gov

Secondary and Tertiary Structure: Avian β-defensins, including likely CHP2, typically adopt a characteristic fold consisting of a three-stranded antiparallel β-sheet. This structure is stabilized by three intramolecular disulfide bonds formed by six conserved cysteine residues. ed.ac.uk Some avian β-defensins also feature an α-helical segment at the N-terminus.

Analytical Techniques: The conformation of peptides can be investigated using several biophysical techniques.

Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary structure of the peptide in solution, confirming the presence of β-sheets and α-helices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the detailed three-dimensional structure of peptides in solution, including the connectivity of disulfide bonds.

Table of Methods for CHP2 Characterization

TechniquePurpose
Analytical RP-HPLCQuantify final purity and detect peptidic impurities. oup.com
Mass Spectrometry (MS)Confirm the correct molecular weight of the full-length peptide.
Tandem MS (MS/MS)Verify the amino acid sequence.
Circular Dichroism (CD)Assess secondary structure elements (α-helix, β-sheet).
NMR SpectroscopyDetermine the detailed 3D structure and disulfide bond pairing.

Microbial Resistance Mechanisms to Antimicrobial Peptide Chp2

General Mechanisms of AMP Resistance in Microorganisms

Microorganisms have evolved a variety of strategies to counteract the effects of antimicrobial peptides. These resistance mechanisms are often multifaceted and can be either intrinsic or acquired. nih.gov Generally, bacteria can develop resistance to AMPs through several key pathways, which include modifying their cell surfaces to prevent peptide binding, actively removing the peptides from the cell, producing enzymes that degrade the peptides, and forming protective biofilms. nih.govnih.gov The development of resistance is a significant challenge in the therapeutic application of AMPs, although it is believed to occur at a slower pace compared to conventional antibiotics. mdpi.comnih.gov

These resistance strategies can be broadly categorized as passive, which are inherent characteristics of the bacterium, or inducible/adaptive, which are activated in response to the presence of the AMP. mdpi.com The continuous exposure of bacteria to AMPs, such as those present as part of the host's innate immune system, can drive the selection of resistant strains. frontiersin.orgreactgroup.org

Specific Bacterial Evasion Strategies against CHP2-mediated Killing

While specific research on resistance to CHP2 is limited, the general mechanisms of AMP resistance provide a framework for understanding potential evasion strategies that bacteria might employ against this peptide.

Alterations in Microbial Membrane Composition and Charge

A primary mechanism of bacterial resistance to cationic AMPs like CHP2 involves the modification of the bacterial cell envelope to reduce the net negative charge, thereby electrostatically repelling the positively charged peptides. nih.govresearchgate.net This is a common strategy observed in both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Table 1: Examples of Membrane Modifications Conferring AMP Resistance

ModificationTarget MoleculeBacterial Species (Examples)Effect on AMP Interaction
Addition of L-Ara4NLipid A (LPS)Pseudomonas aeruginosa, Salmonella entericaReduced electrostatic attraction
Phosphoethanolamine additionLipid A (LPS)Escherichia coli, Neisseria gonorrhoeaeReduced electrostatic attraction
D-alanylationTeichoic acidsStaphylococcus aureus, Bacillus cereusIncreased positive surface charge
LysinylationPhosphatidylglycerolStaphylococcus aureus, Enterococcus faecalisReduced negative membrane potential

Efflux Pump Systems

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. nih.govnih.gov The overexpression of these pumps can lead to multidrug resistance, including resistance to AMPs. mdpi.commdpi.com By expelling the peptides before they can reach their target, efflux pumps prevent them from exerting their antimicrobial effect. nih.gov

Several families of efflux pumps are involved in AMP resistance, including the ATP-binding cassette (ABC) superfamily and the resistance-nodulation-division (RND) family. acs.org In Gram-negative bacteria, RND pumps often form tripartite systems that span the inner membrane, periplasm, and outer membrane, providing an efficient conduit for peptide extrusion. nih.govacs.org The expression of these pumps can be induced by the presence of the antimicrobial peptide itself, representing an adaptive resistance mechanism. mdpi.com

Proteolytic Degradation of Peptides

Some bacteria have the ability to produce and secrete proteases that can cleave and inactivate AMPs. nih.govnih.gov This is a direct and effective method of resistance. mdpi.com For example, the metalloprotease aureolysin produced by Staphylococcus aureus and the cysteine protease SpeB from Streptococcus pyogenes have been shown to degrade the human cathelicidin (B612621) LL-37. nih.gov The susceptibility of an AMP to proteolytic degradation depends on its amino acid sequence and structure. nih.govacs.org While some AMPs are highly susceptible to proteases, others exhibit greater stability. acs.org The presence of proteases in the local environment can significantly impact the efficacy of therapeutic AMPs. nih.gov

Biofilm Formation as a Resistance Strategy

Biofilm formation is a key virulence factor for many bacteria and provides a significant barrier to the action of antimicrobial agents, including AMPs. nih.govmdpi.com Biofilms are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which can include polysaccharides, proteins, and extracellular DNA. nih.govresearchgate.net

This matrix can impede the penetration of AMPs through several mechanisms. nih.gov The negatively charged components of the EPS can bind and sequester cationic AMPs, preventing them from reaching the bacterial cells within the biofilm. nih.gov Furthermore, the altered physiological state of bacteria within a biofilm, such as slower growth rates, can also contribute to their reduced susceptibility to antimicrobials. nih.gov Bacteria within biofilms can be up to 1000 times more resistant to antibiotics than their planktonic counterparts. mdpi.com

Adaptive Responses and Induced Resistance

Bacteria can develop tolerance and resistance to AMPs through adaptive responses upon exposure to sub-lethal concentrations of the peptides. plos.org This phenomenon, known as priming, can lead to transiently increased resistance in the bacterial population. plos.org For example, exposure to low levels of AMPs can induce changes in gene expression, leading to modifications in the cell envelope or the upregulation of efflux pumps. mdpi.com

Studies have shown that bacteria can evolve resistance to AMPs in vitro, although this may come at a fitness cost to the bacterium in the absence of the peptide. frontiersin.org The continuous selective pressure exerted by AMPs in a host environment can lead to the selection of mutations that confer stable resistance. frontiersin.org Understanding these adaptive and evolutionary pathways is crucial for the development of sustainable AMP-based therapies.

Synergistic and Combinatorial Research Approaches with Antimicrobial Peptide Chp2

Synergy with Conventional Antimicrobial Agents (in vitro studies)

No in vitro studies detailing the synergistic interactions between CHP2 and conventional antimicrobial agents were found in the search results.

Mechanisms of Synergy (e.g., enhanced membrane permeability, overcoming efflux)

There is no information available regarding the specific mechanisms of synergy for CHP2.

Combinatorial Strategies with Other AMPs

No research detailing the use of CHP2 in combinatorial strategies with other antimicrobial peptides was identified.

Impact on Resistance Development in Combined Approaches

The impact of CHP2 in combined therapeutic approaches on the development of antimicrobial resistance has not been documented in the available literature.

Advanced Methodologies and Computational Studies in Chp2 Research

Molecular Dynamics (MD) Simulations of CHP2-Membrane Interactions

Molecular dynamics (MD) simulation is a powerful computational tool that provides nanoscale insights into the dynamic relationship between a peptide's structure and its biological function. nih.gov By modeling the atoms and their interactions, MD simulations can elucidate the mechanisms of action for AMPs, which is critical for the development of new peptide-based antibiotics. nih.gov These simulations are particularly valuable for studying the transient nature of peptide-membrane interactions, which can be challenging to capture with experimental techniques alone. nih.gov Through unbiased, atomic-detail MD simulations, researchers can predict the structures formed by peptides as they interact with and disrupt lipid bilayers, enabling a structure-based approach to rationally fine-tune their functional properties. nih.govkcl.ac.ukresearchgate.net

MD simulations of peptide-membrane interactions are conducted using different levels of resolution, primarily categorized as atomistic (AA) and coarse-grained (CG) models.

Atomistic (AA) Models: These models represent every atom in the system (peptide, lipids, water, and ions) explicitly. This high level of detail allows for the precise study of specific interactions, such as hydrogen bonding and electrostatic forces, that govern peptide binding and insertion. nih.govfrontiersin.org AA simulations are essential for obtaining a detailed free energy landscape of a peptide's translocation across different regions of a bacterial membrane. nih.gov However, the computational cost of AA models limits the simulation time and system size, making it challenging to observe slower processes like large-scale membrane remodeling or pore formation from a random initial state.

Coarse-Grained (CG) Models: In CG models, groups of atoms are clustered into single "beads," reducing the number of particles in the system and smoothing the energy landscape. acs.orgmdpi.com This simplification allows for simulations that span longer timescales (microseconds to milliseconds) and larger system sizes, making it possible to observe complex processes like peptide self-assembly and membrane poration. mdpi.combiorxiv.org The Martini force field is a widely used example of a CG model in membrane simulations. mdpi.com Hybrid AA/CG models are also employed, where a biologically critical region (like the peptide itself) is modeled atomistically, while the surrounding environment (lipids and water) is coarse-grained, balancing computational efficiency with high-resolution detail. nih.govnih.gov

Table 1: Comparison of Atomistic and Coarse-Grained Simulation Models
FeatureAtomistic (AA) ModelsCoarse-Grained (CG) Models
ResolutionExplicit representation of all atoms.Groups of atoms are represented as single beads.
Detail LevelHigh-detail; captures specific hydrogen bonds and electrostatic interactions. nih.govLower detail; focuses on collective behavior and larger-scale phenomena. mdpi.com
TimescaleNanoseconds to a few microseconds.Microseconds to milliseconds. mdpi.com
System SizeTypically smaller systems.Can accommodate larger and more complex systems. biorxiv.org
Primary UseAnalyzing specific binding events, conformational changes, and free energy calculations. nih.govObserving large-scale events like pore formation, peptide aggregation, and membrane deformation. mdpi.com

A primary mechanism of action for many AMPs is the formation of pores in the target membrane, leading to leakage of cellular contents and cell death. kcl.ac.uk MD simulations have been instrumental in visualizing and understanding this process at a molecular level. Simulations show that peptides, often unstructured in solution, can bind to the membrane surface via electrostatic interactions and subsequently insert into the hydrophobic core. frontiersin.orgmdpi.com

The simulation-guided design of a 14-residue peptide composed of only four types of amino acids (LDKA) demonstrated that this minimalistic AMP could form large, stable pores in microbial membranes at very low peptide-to-lipid ratios. nih.govkcl.ac.uk These simulations revealed that because the peptide is too short to span the membrane, the pores are formed by the stacking of channels in each leaflet of the bilayer. nih.govkcl.ac.uk The process often involves several steps identified through simulation:

Initial Binding: Positively charged residues on the peptide are attracted to the negatively charged head groups of the bacterial lipid membrane.

Aggregation: Peptides aggregate on the membrane surface.

Insertion and Reorientation: The peptide aggregate inserts into the membrane, often undergoing a conformational change to an α-helical structure, which orients the hydrophobic residues toward the lipid core and hydrophilic residues inward. mdpi.com

Pore Formation: The inserted peptides assemble into a channel-like structure, recruiting lipids to line the pore. This process facilitates the influx of water and ions, disrupting the membrane's integrity. mdpi.comnih.gov

Simulations have shown that electrostatic forces play a crucial role in stabilizing the pore structure. nih.gov

Spectroscopic Techniques for Investigating CHP2 Interactions

Spectroscopic methods are indispensable experimental tools for studying the structure of AMPs and their interactions with membranes. They provide data that can validate computational models and offer insights into conformational changes and binding events.

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides in various environments. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light. nih.gov Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra, allowing researchers to estimate the proportions of these elements within a peptide. americanpeptidesociety.org

For many AMPs, CD spectroscopy reveals a disordered or random coil structure in aqueous buffer, while in the presence of membrane-mimicking environments like lipid vesicles or organic solvents, the spectrum shifts to one characteristic of an α-helical or β-sheet structure. americanpeptidesociety.orgspringernature.com This conformational change is a hallmark of many AMPs and is critical for their membrane-disrupting activity. mdpi.com

Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures
Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)
α-Helix~192~208 and ~222
β-Sheet~195~217
Random Coil~212~195

Note: The exact peak positions can vary slightly depending on the specific peptide sequence and solvent conditions. americanpeptidesociety.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution information on the three-dimensional structure and dynamics of peptides. nih.gov It is a powerful tool for characterizing AMP-membrane interactions.

Solution NMR: This technique is used to determine the high-resolution 3D structure of peptides in membrane-mimicking environments, such as detergent micelles or bicelles. nih.govnih.gov By analyzing nuclear Overhauser effects (NOEs), which provide distance restraints between protons, a detailed structural model of the membrane-bound peptide can be calculated. nih.gov

Solid-State NMR (ssNMR): ssNMR is uniquely suited for studying peptides directly embedded within lipid bilayers, which more closely resemble a natural cell membrane. nih.gov This technique can determine the orientation and immersion depth of the peptide relative to the lipid bilayer, providing critical information for understanding its mechanism of action. nih.govresearchgate.net

NMR studies have been crucial in showing how AMPs adopt amphipathic helical structures upon membrane binding, a key feature for their function. nih.gov

Fluorescence spectroscopy is a highly sensitive technique used to monitor the binding of peptides to lipid vesicles and to probe the local environment of the peptide. nih.gov This can be achieved by monitoring the intrinsic fluorescence of amino acid residues like Tryptophan or by attaching an external fluorescent dye to the peptide. nih.gov

When a peptide containing Tryptophan binds to a lipid membrane, it typically moves from an aqueous environment to the more hydrophobic environment of the lipid bilayer. This change in polarity results in a "blue shift" (a shift to a shorter wavelength) of the Tryptophan emission maximum and an increase in fluorescence intensity. This phenomenon is widely used to quantify the binding affinity of the peptide for the membrane. nih.gov

Advanced techniques like Fluorescence Correlation Spectroscopy (FCS) can measure the diffusion of fluorescently labeled peptides. nih.gov When a peptide binds to a large lipid vesicle, its diffusion slows down significantly. By analyzing these changes in diffusion time, FCS can be used to determine binding constants and study the dynamics of peptide-membrane interactions in detail. nih.govresearchgate.net

Information regarding the antimicrobial peptide CHP2 is not available in the public domain, preventing the generation of the requested article.

Extensive searches for the chemical compound "this compound" have yielded no specific research findings, data, or scholarly mentions of a peptide with this designation. The search results provided general information about the broader class of antimicrobial peptides (AMPs), including the application of advanced methodologies for their study. However, no retrievable scientific literature specifically identifies or details the effects, design, or prediction of a compound named CHP2.

Therefore, it is not possible to generate the requested article focusing solely on this compound while adhering to the strict outline and content inclusions provided. The core subject of the request, CHP2, does not appear to be a recognized or publicly documented antimicrobial peptide.

The following is a summary of the general information found on the methodologies mentioned in the user's request, as they apply to the broader field of antimicrobial peptides:

Microscopic Techniques for Visualizing Antimicrobial Peptide Effects:

Atomic Force Microscopy (AFM) and Electron Microscopy (EM) are powerful tools used by researchers to visualize the morphological and topographical changes that antimicrobial peptides induce on microbial surfaces. These techniques can provide high-resolution images of bacterial cell membranes before and after treatment with AMPs, revealing mechanisms of action such as pore formation, membrane disruption, and cell lysis. For instance, AFM can be used in real-time to observe the dynamic process of peptide-membrane interaction in a liquid environment, offering insights into the kinetics of membrane damage. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can show detailed ultrastructural changes within the bacterial cell or on its surface, respectively, confirming the antimicrobial effect.

Bioinformatics and Machine Learning in Antimicrobial Peptide Research:

Bioinformatics plays a crucial role in the discovery and design of novel antimicrobial peptides. Large databases of known AMPs are used to identify conserved motifs and physicochemical properties associated with antimicrobial activity. Computational tools are employed to predict the secondary and tertiary structures of peptides, which are often critical for their function.

Machine learning models are increasingly being used to accelerate the discovery process. These models are trained on existing AMP databases to learn the complex relationships between peptide sequence, structure, and antimicrobial potency. By inputting novel amino acid sequences, these models can predict with a certain degree of accuracy whether a new peptide is likely to possess antimicrobial properties. This in silico screening significantly reduces the time and cost associated with traditional laboratory-based screening methods. Machine learning algorithms can also be used to design entirely new peptide sequences with optimized antimicrobial activity and other desired properties.

Without specific research on CHP2, no detailed research findings or data tables can be generated as requested.

Emerging Research Directions and Future Perspectives for Antimicrobial Peptide Chp2

Development of Novel CHP2 Analogs with Enhanced Properties

The development of novel analogs is a cornerstone of antimicrobial peptide (AMP) research, aimed at overcoming the inherent limitations of natural peptides, such as instability and potential toxicity. mdpi.comfrontiersin.org For a peptide like CHP2, which belongs to the avian β-defensin subclass, analog development would focus on enhancing its therapeutic profile. mdpi.com Strategies involve modifying the peptide's primary sequence to improve key physicochemical properties like cationicity, hydrophobicity, and amphipathicity, which are crucial for antimicrobial action. frontiersin.orgresearchgate.net

Researchers commonly employ amino acid substitution to create analogs. For instance, replacing certain residues with lysine (B10760008) or arginine can increase the net positive charge, enhancing the initial electrostatic interaction with negatively charged bacterial membranes. frontiersin.orgnih.gov Another approach is to optimize hydrophobicity; while essential for membrane disruption, excessive hydrophobicity can lead to non-specific toxicity against host cells. researchgate.net Shortening the peptide to its core active region is another strategy to create more efficient and cost-effective analogs. frontiersin.org The goal of these modifications is to produce CHP2 analogs with a broader spectrum of activity, increased potency against resistant pathogens, and improved stability in physiological conditions, thereby making them more viable candidates for therapeutic development. frontiersin.orgnih.gov

Table 1: Common Strategies for Developing AMP Analogs and Their Goals

Strategy Modification Example Primary Goal Desired Outcome for a CHP2 Analog
Increased Cationicity Substitution with Lysine (K) or Arginine (R) Enhance binding to microbial membranes Improved antimicrobial potency
Optimized Hydrophobicity Substitution of hydrophobic/hydrophilic residues Balance efficacy and toxicity Reduced hemolytic activity; lower cytotoxicity
Structural Stabilization Introduction of non-canonical amino acids; cyclization Increase resistance to protease degradation Longer plasma half-life; improved stability

| Sequence Truncation | Identifying and synthesizing the minimal active sequence | Reduce production cost and complexity | More cost-effective for large-scale synthesis |

Research on CHP2 as a Tool in Biomedical and Material Science Applications (non-therapeutic)

Beyond therapeutic use, AMPs like CHP2 hold promise in various biomedical and material science fields where controlling microbial colonization is critical. nih.govnih.gov

Antimicrobial Coatings and Surface Modification Studies

The immobilization of AMPs onto the surfaces of medical devices is a key strategy to prevent device-associated infections, a major cause of postoperative complications. mdpi.comnih.govepa.gov A peptide such as CHP2 could potentially be used to create antimicrobial coatings on implants, catheters, and other medical materials. nih.gov The primary advantage of such a coating is its ability to prevent the initial stages of bacterial adhesion and subsequent biofilm formation. mdpi.comnih.gov

Coating methods can involve either covalent attachment or electrostatic deposition of the peptide onto the material surface. nih.gov Covalent bonding provides a durable, long-lasting antimicrobial surface, while non-covalent methods can allow for a controlled release of the peptide to sterilize the surrounding tissue. nih.gov Research in this area would involve developing methodologies to effectively graft CHP2 onto materials like titanium or polymers without compromising its antimicrobial activity. nih.gov The success of such coatings would be evaluated by their ability to inhibit the growth of a broad spectrum of bacteria, including antibiotic-resistant strains, and their biocompatibility with human cells. nih.govscilit.com

Biosensor Development

Peptides are increasingly recognized as versatile biorecognition elements in the development of biosensors for clinical diagnostics and environmental monitoring. mdpi.comnih.gov Their stability, selectivity, and ease of synthesis make them attractive alternatives to traditional recognition elements like antibodies. mdpi.comnih.gov CHP2 could potentially be engineered for use in electrochemical or optical biosensors designed to detect specific pathogens or biomarkers.

In a typical application, the peptide is immobilized on a transducer surface (e.g., an electrode). mdpi.comnih.gov When the target analyte binds to the peptide, it induces a measurable signal. For instance, a CHP2-based sensor could be designed to detect bacterial components like lipopolysaccharide (LPS), triggering an electrochemical or fluorescent signal upon binding. nih.gov Furthermore, peptides can be used as substrates for detecting enzymes like proteases, which are important biomarkers in various diseases. rsc.org Research into CHP2 for biosensors would focus on identifying its specific binding targets and developing methods to integrate it into a stable and sensitive sensor platform. mdpi.com

Addressing Challenges in AMP Research and Development

Despite their promise, the translation of AMPs like CHP2 from the laboratory to clinical and commercial applications is hindered by several significant challenges. mdpi.comnih.gov One of the primary obstacles is their susceptibility to degradation by proteases found in the human body, which leads to a short in-vivo half-life. researchgate.net High production costs, particularly for long and complex peptides synthesized via solid-phase methods, also limit their widespread use. nih.gov

Furthermore, ensuring the safety and specificity of AMPs is a major concern. Many AMPs can exhibit cytotoxicity toward mammalian cells, particularly at higher concentrations, limiting their systemic application. nih.govresearchgate.net The development of bacterial resistance to AMPs, although less common than with conventional antibiotics, is another potential long-term issue that requires ongoing research. frontiersin.org Overcoming these hurdles requires innovative approaches in peptide design, such as creating more stable analogs, and developing novel delivery systems, like nanoformulations, to protect the peptides and target them more effectively. researchgate.netnih.gov

Table 2: Key Challenges in AMP Development and Potential Solutions

Challenge Description Potential Solution(s)
Metabolic Instability Rapid degradation by proteases in the body, leading to a short half-life. nih.gov Chemical modifications (e.g., D-amino acids, cyclization), nanoformulation delivery systems. researchgate.net
Toxicity Lack of specificity can lead to damage to host cells (e.g., hemolysis). mdpi.com Modifying hydrophobicity and charge to improve selectivity for microbial vs. mammalian membranes.
High Production Cost Solid-phase peptide synthesis is expensive, especially for large-scale production. nih.gov Development of shorter, highly active analogs; recombinant production systems.

| Resistance Development | Pathogens can evolve mechanisms to resist AMP action (e.g., surface charge modification). frontiersin.org | Use of AMPs in combination therapies; design of peptides with multiple mechanisms of action. |

Unexplored Biological Roles and Functional Aspects of CHP2

While the primary function of CHP2 is understood to be direct antimicrobial activity, many AMPs are now recognized as multifunctional molecules with diverse biological roles. frontiersin.org As an avian β-defensin, CHP2 is part of the innate immune system, and its functions may extend beyond simply killing microbes. mdpi.com

Future research could explore the immunomodulatory properties of CHP2. Many defensins can influence host immune responses by acting as signaling molecules that recruit immune cells like neutrophils and macrophages to the site of infection. frontiersin.org They can also modulate inflammation and promote wound healing. Investigating whether CHP2 possesses such capabilities could open up new therapeutic avenues. Furthermore, the broader ecological role of CHP2 in avian health, its specific expression patterns in response to different pathogens, and its full spectrum of activity against various fungal or viral pathogens remain largely unexplored areas ripe for future investigation.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting CHP2 in cellular studies?

  • Methodological Answer : Use rabbit polyclonal antibodies targeting the central region of CHP2 (amino acids 146–191 in humans) for Western blotting (1:500–1:1000 dilution) or immunoprecipitation (1:10–1:100 dilution). Validate specificity via immunogen affinity chromatography (>95% purity) and confirm endogenous CHP2 expression in malignant cells using HEK293 or HepG2 cell lines .

Q. How does the primary structure of CHP2 influence its antimicrobial activity?

  • Methodological Answer : Compare CHP2’s N-terminal sequence (33 residues) with homologs like THP1 (35 residues) to identify critical amino acid substitutions. For example, four residues differ between CHP2 and CHP1, correlating with variations in microbial potency. Use site-directed mutagenesis to test specific residues (e.g., charged or hydrophobic residues) in in vitro assays against Gram-negative bacteria (e.g., Salmonella) .

Q. What is the spectrum of antimicrobial activity for CHP2?

  • Methodological Answer : Screen CHP2 against panels of Gram-negative bacteria (e.g., E. coli), Gram-positive bacteria (e.g., Staphylococcus), and fungi using broth microdilution assays. Note that CHP2 exhibits higher potency against Gram-negative pathogens compared to THP3, likely due to structural differences in membrane interaction domains .

Advanced Research Questions

Q. How can researchers resolve contradictions in CHP2’s reported roles in cell proliferation versus antimicrobial defense?

  • Methodological Answer : Conduct dual-function studies using cell lines with CHP2 knockdown/overexpression. For example:

  • Measure proliferation via MTT assays in HepG2 cells after CHP2 siRNA treatment .
  • Simultaneously assess antimicrobial activity using co-culture models with pathogens like Salmonella enteritidis .
  • Control for calcium signaling, as CHP2’s EF-hand domains bind Ca²⁺, which may toggle between proliferative and antimicrobial pathways .

Q. What experimental designs are optimal for studying CHP2’s interaction with the calcineurin/NFAT pathway?

  • Methodological Answer :

  • Use co-immunoprecipitation (IP) to confirm CHP2’s binding to calcineurin A in HEK293 cells .
  • Monitor NFAT nuclear translocation via fluorescence microscopy in CHP2-overexpressing cells treated with calcineurin inhibitors (e.g., cyclosporine A) .
  • Corrogate with calcium chelators (e.g., BAPTA-AM) to dissect Ca²⁺-dependent vs. independent mechanisms .

Q. How do post-translational modifications (PTMs) of CHP2 affect its function?

  • Methodological Answer :

  • Express recombinant CHP2 in E. coli (lacking eukaryotic PTMs) versus mammalian systems (e.g., CHO cells) and compare antimicrobial efficacy .
  • Use mass spectrometry to identify phosphorylation or acetylation sites in CHP2 isolated from heterophils .
  • Mutate putative PTM sites (e.g., serine/threonine residues) and assess impacts on membrane disruption using dye-leakage assays .

Q. What are the limitations of using avian-derived CHP2 in mammalian infection models?

  • Methodological Answer :

  • Test CHP2’s stability in mammalian serum via HPLC analysis after incubation at 37°C .
  • Evaluate cytotoxicity in human epithelial cells (e.g., Caco-2) using lactate dehydrogenase (LDH) release assays .
  • Modify CHP2’s sequence (e.g., D-enantiomers or PEGylation) to enhance mammalian compatibility while retaining activity .

Data Contradiction Analysis

Q. Why do some studies report CHP2 as a tumor-promoting factor, while others highlight its antimicrobial role?

  • Resolution Strategy : Context-dependent roles may arise from tissue-specific expression (e.g., high CHP2 in hepatocellular carcinoma vs. leukocytes). Use RNA-seq or proteomics to map CHP2 expression across normal and malignant tissues. In cancer models, silence CHP2 and assess both tumor growth (via xenografts) and susceptibility to opportunistic infections .

Key Research Gaps

  • Structural Dynamics : No high-resolution structures of CHP2 bound to microbial membranes or calcineurin A are available. Propose cryo-EM studies with CHP2-lipid complexes .
  • Evolutionary Conservation : Compare CHP2 orthologs across avian and mammalian species to identify conserved functional motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.